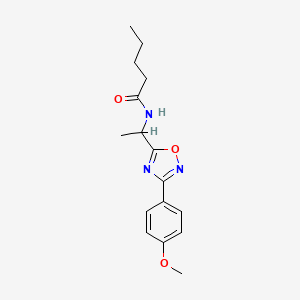
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as MPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPO is a derivative of oxadiazole, a five-membered heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure.
作用機序
The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its ability to react with ROS and form a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the sample, allowing for quantitative detection of ROS. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is also able to cross cell membranes and localize in the mitochondria, which are the primary sites of ROS production in cells.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have minimal toxicity and does not interfere with normal cellular processes. It has been shown to selectively detect ROS in living cells and tissues without affecting their viability or function. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases.
実験室実験の利点と制限
One of the major advantages of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is its high selectivity and sensitivity for detecting ROS. It has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases. However, one of the limitations of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is its relatively low quantum yield, which can limit its sensitivity for detecting low levels of ROS.
将来の方向性
There are several future directions for the research and development of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of more sensitive and selective fluorescent probes for detecting ROS in biological systems. Another area of interest is the use of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in the diagnosis and treatment of ROS-related diseases, such as cancer and neurodegenerative diseases. Additionally, the use of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in other fields of scientific research, such as environmental monitoring and food safety, is also an area of potential future research.
合成法
The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 4-methoxybenzohydrazide with pentanoyl chloride in the presence of triethylamine and triphosgene to form the intermediate compound 1-(4-methoxyphenyl)-3-pentanoylthiourea. This intermediate compound is then reacted with ethyl bromoacetate in the presence of sodium hydride to form the final product, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.
科学的研究の応用
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases.
特性
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-6-14(20)17-11(2)16-18-15(19-22-16)12-7-9-13(21-3)10-8-12/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYICKEGQMXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

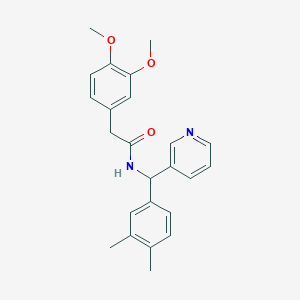

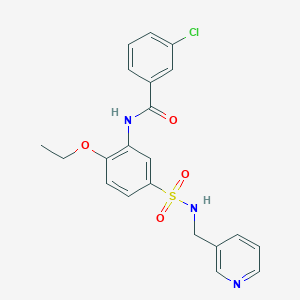
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
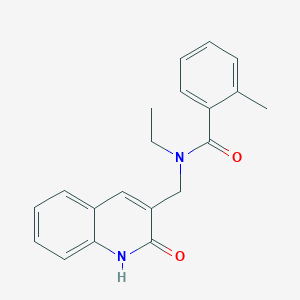
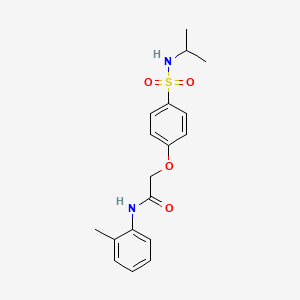
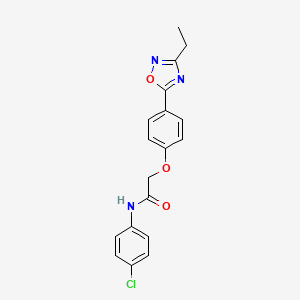
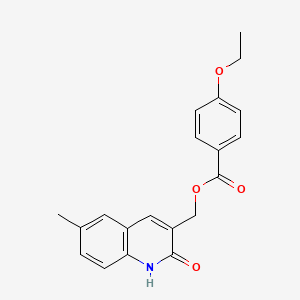
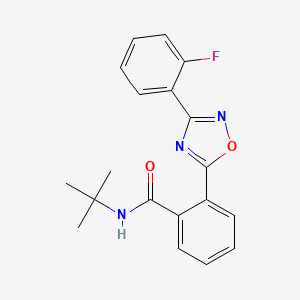
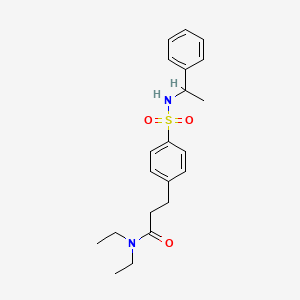
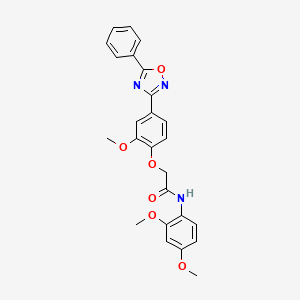

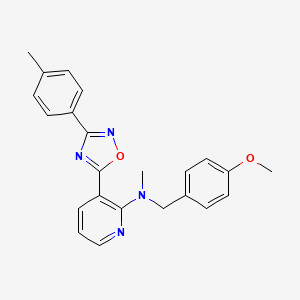
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)